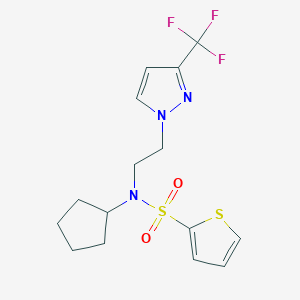

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

描述

属性

IUPAC Name |

N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3N3O2S2/c16-15(17,18)13-7-8-20(19-13)9-10-21(12-4-1-2-5-12)25(22,23)14-6-3-11-24-14/h3,6-8,11-12H,1-2,4-5,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKJVGKYCQRSJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Sulfonamide Formation: The thiophene-2-sulfonamide moiety can be introduced via sulfonylation reactions using sulfonyl chlorides.

Final Coupling: The final step involves coupling the cyclopentyl group with the pyrazole and thiophene-2-sulfonamide intermediates under appropriate conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

Reduction: Reduction reactions could target the pyrazole ring or the sulfonamide group.

Substitution: The trifluoromethyl group and the sulfonamide moiety may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

科学研究应用

Enzyme Inhibition

One of the primary applications of this compound is in the field of enzyme inhibition. Research indicates that N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide can inhibit specific enzymes involved in inflammatory pathways. This inhibition is particularly relevant for conditions characterized by chronic inflammation, such as arthritis and certain cancers.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to modulate the activity of pro-inflammatory enzymes. By inhibiting these enzymes, the compound may reduce inflammation and associated pain, making it a potential candidate for developing new anti-inflammatory drugs.

Case Studies and Research Findings

Recent studies have provided insights into the biological effects of this compound across various cell lines:

| Study | Cell Line | IC50 Value (µM) | Biological Effect |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 5.0 | Induces apoptosis via caspase activation |

| Study 2 | MCF-7 (Breast Cancer) | 3.5 | Inhibits proliferation and induces cell cycle arrest |

| Study 3 | HeLa (Cervical Cancer) | 4.8 | Decreases viability through mitochondrial dysfunction |

These findings indicate that the compound exhibits promising anticancer activity, particularly through mechanisms involving apoptosis and cell cycle regulation.

Synthesis Overview

The synthesis of this compound typically involves several steps:

-

Formation of Key Intermediates :

- The synthesis begins with the formation of 3-(trifluoromethyl)-1H-pyrazole through a reaction involving hydrazine and 3-(trifluoromethyl)acrylonitrile under acidic conditions.

- This intermediate is then reacted with ethylene diamine to yield 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine.

-

Final Compound Formation :

- The final compound is synthesized by coupling the key intermediates with appropriate thiophene derivatives under controlled conditions.

作用机制

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyrazole ring may enhance binding affinity and specificity, while the sulfonamide moiety could participate in hydrogen bonding and other interactions.

相似化合物的比较

Research Findings and Implications

- Receptor Binding: The presence of both sulfonamide and pyrazole motifs in the target compound aligns with known angiotensin receptor ligands (), though its cyclopentyl group may reduce steric hindrance compared to tert-butyl substituents in Compound 18 .

- Metabolic Stability : The trifluoromethyl group in the pyrazole ring (common in 3ao and the target compound) is associated with prolonged half-life in vivo due to resistance to oxidative metabolism .

- Synthetic Challenges : Coupling bulky substituents (e.g., cyclopentyl) to sulfonamides may require optimized conditions, such as cesium carbonate-mediated reactions () or Pd catalysis .

生物活性

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula :

- Molecular Weight : 357.4 g/mol

- CAS Number : 2034292-64-1

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety can interact with enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways, particularly in inflammatory responses.

- Receptor Modulation : The compound may bind to specific receptors, affecting signal transduction pathways. This is particularly relevant in the context of inflammatory and cancer-related signaling .

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, demonstrate antimicrobial properties. In studies, related compounds showed moderate antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 μg/mL .

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory potential. It has been shown to inhibit pro-inflammatory cytokines like IL-17 and TNFα, with IC50 values ranging from 0.1 to 1 μM in certain assays . This suggests a promising role in treating inflammatory diseases.

3. Anticancer Activity

Preliminary investigations into the anticancer properties of compounds related to this compound have shown cytotoxic effects against various cancer cell lines. Notably, derivatives have been tested in the NCI's human tumor cell line screening panel, revealing significant cytotoxicity against leukemia cells .

Case Studies and Research Findings

常见问题

Q. What are the key synthetic pathways for N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves cyclization of cyclopropyl hydrazine with thiophene derivatives under acidic or basic conditions, followed by sulfonamide coupling. For example, cyclization steps require precise control of pH and temperature to avoid side reactions (e.g., over-oxidation of the thiophene ring) . Multi-step reactions often employ catalysts like palladium for cross-coupling, with solvents such as DMF or THF influencing reaction kinetics. Post-synthesis purification via column chromatography or recrystallization is critical for achieving >95% purity .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the thiophene, pyrazole, and sulfonamide moieties. Infrared (IR) spectroscopy identifies functional groups like the trifluoromethyl group (C-F stretch at ~1100 cm⁻¹). High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, ¹H NMR can detect regiochemical discrepancies in pyrazole substitution patterns .

Advanced Research Questions

Q. How can researchers design experiments to evaluate target selectivity against enzymes or receptors?

- Methodological Answer : High-throughput screening (HTS) using fluorescence-based assays or surface plasmon resonance (SPR) can quantify binding affinity to targets like kinases or GPCRs. Computational docking (e.g., AutoDock Vina) predicts binding poses, prioritizing residues critical for interactions (e.g., hydrogen bonding with sulfonamide oxygen). Counter-screening against off-target panels (e.g., CYP450 isoforms) ensures selectivity. For example, analogs with fluorophenyl groups showed enhanced selectivity for COX-2 over COX-1 .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer : Pharmacokinetic/pharmacodynamic (PK/PD) modeling identifies discrepancies caused by poor bioavailability or metabolic instability. For instance, microsomal stability assays (using liver S9 fractions) can reveal rapid Phase I oxidation of the cyclopentyl group, necessitating prodrug strategies. Simultaneous measurement of plasma protein binding (e.g., via equilibrium dialysis) and tissue distribution (using radiolabeled compound) clarifies exposure-efficacy gaps .

Q. How does pH and temperature stability affect the compound’s pharmacokinetic profile?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) monitor degradation products via LC-MS. The trifluoromethyl group enhances metabolic stability but may reduce solubility at physiological pH. Solubility can be improved using co-solvents (e.g., PEG 400) or nanoformulation. For example, thiophene sulfonamides with similar structures showed pH-dependent hydrolysis of the sulfonamide bond, requiring buffered formulations .

Q. What structure-activity relationship (SAR) approaches optimize bioactivity while minimizing toxicity?

- Methodological Answer : Systematic SAR involves synthesizing analogs with substitutions on the pyrazole (e.g., CF₃ vs. CH₃) and thiophene rings (e.g., electron-withdrawing vs. donating groups). Toxicity is assessed via Ames tests (mutagenicity) and hERG channel inhibition assays. For example:

| Structural Modification | Bioactivity Change | Toxicity Impact |

|---|---|---|

| Replacement of CF₃ with Cl | ↓ IC₅₀ (kinase inhibition) | ↑ Hepatotoxicity |

| Addition of methoxy group | ↑ Solubility | No change in cardiotoxicity |

Data Contradiction Analysis

Q. Why might in vitro cytotoxicity data conflict with animal model tumor regression results?

- Methodological Answer : Discrepancies often arise from tumor microenvironment factors (e.g., hypoxia, stromal interactions) not replicated in 2D cell cultures. 3D spheroid assays or patient-derived xenografts (PDX) better model in vivo conditions. Additionally, efflux pumps (e.g., P-gp) may limit intracellular accumulation in vivo, necessitating ABC transporter inhibition studies .

Experimental Design Considerations

Q. What in vivo models are optimal for evaluating this compound’s anti-inflammatory potential?

- Methodological Answer : Murine collagen-induced arthritis (CIA) models assess joint inflammation, while LPS-induced endotoxemia models measure cytokine suppression (e.g., TNF-α, IL-6). Dosing regimens should mirror human pharmacokinetics (e.g., bid dosing if t₁/₂ < 4 hours). Histopathological analysis of tissue samples confirms target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。